2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Description
2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16N2OS2 and its molecular weight is 340.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and indole moieties, have been found to interact with various biological targets . For instance, thiazole derivatives have been reported to target FtsZ, a key functional protein in bacterial cell division .
Mode of Action
These compounds often bind to their targets, leading to changes in the target’s function .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, including antimicrobial, antifungal, and antitumor effects . These activities suggest that the compound may influence several biochemical pathways.
Result of Action
Related compounds have demonstrated various biological activities, suggesting that this compound may also exhibit diverse molecular and cellular effects .
Properties
IUPAC Name |
2-(3-methylphenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-13-6-5-9-15(10-13)22-12-17(21)20-18-19-16(11-23-18)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAXVIKLTDYYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.